molecular formula C11H17N5O9P2 B1205377 Aristeromycin diphosphate CAS No. 42578-93-8

Aristeromycin diphosphate

Cat. No.: B1205377
CAS No.: 42578-93-8
M. Wt: 425.23 g/mol
InChI Key: UKTKGUIGSGFJDL-GCXDCGAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aristeromycin diphosphate is a carbocyclic analogue of adenosine diphosphate. It is a derivative of aristeromycin, a compound known for its antiviral and anticancer properties. This compound has been studied for its potential as a calcium-releasing agent and its ability to mimic the biological activities of cyclic adenosine diphosphate ribose .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aristeromycin diphosphate can be synthesized using a chemo-enzymatic route. The process involves the activation of aristeromycin 5’-phosphate by diphenyl phosphochloridate. This method has been used to create cyclic analogues of adenosine diphosphate ribose, including cyclic this compound ribose .

Industrial Production Methods: This involves the coupling of nucleotides and enzymatic cyclization to form the desired compound .

Chemical Reactions Analysis

Types of Reactions: Aristeromycin diphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: This reaction can convert this compound into its reduced forms, which may have different biological properties.

    Substitution: This reaction involves the replacement of specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogues .

Scientific Research Applications

Aristeromycin diphosphate has several scientific research applications:

Mechanism of Action

Aristeromycin diphosphate exerts its effects by mimicking the biological activities of cyclic adenosine diphosphate ribose. It acts as a calcium-releasing agent, mobilizing calcium ions within cells. This process involves the activation of calcium channels and the release of calcium from intracellular stores. The compound’s structure allows it to interact with specific molecular targets and pathways involved in calcium signaling .

Comparison with Similar Compounds

    Cyclic adenosine diphosphate ribose: A naturally occurring calcium-releasing second messenger.

    Neplanocin A: Another carbocyclic analogue with antiviral and anticancer properties.

    Inosine diphosphate ribose: A stable analogue used to study calcium signaling.

Uniqueness: Aristeromycin diphosphate is unique due to its carbocyclic structure, which provides stability and resistance to hydrolysis. This makes it a valuable tool for studying calcium signaling and developing new therapeutic agents .

Properties

IUPAC Name

[(1R,2R,3S,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(8(17)9(6)18)2-24-27(22,23)25-26(19,20)21/h3-6,8-9,17-18H,1-2H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,6-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTKGUIGSGFJDL-GCXDCGAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962577
Record name [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42578-93-8
Record name Aristeromycin diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042578938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aristeromycin diphosphate
Reactant of Route 2
Aristeromycin diphosphate
Reactant of Route 3
Aristeromycin diphosphate
Reactant of Route 4
Aristeromycin diphosphate
Reactant of Route 5
Aristeromycin diphosphate
Reactant of Route 6
Aristeromycin diphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.